REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8](Br)=[CH:9][CH:10]=1)=[O:4].[F:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.[F-].[Cs+]>CN(C)C=O.O.C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)=[CH:9][CH:10]=1)=[O:4] |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NC(=CC1)Br
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 5 minutes of heating
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
FILTRATION
|
Details
|
filter through a short plug of celite with additional ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the organics with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NC(=CC1)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |